

Initial Characterization of *tert*-Butyl 2,5-dichloronicotinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl 2,5-dichloronicotinate

Cat. No.: B8052537

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Executive Summary & Strategic Utility

***tert*-Butyl 2,5-dichloronicotinate** (CAS: 2089378-26-5) is a highly versatile, orthogonally functionalizable building block widely utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals[1]. As a Senior Application Scientist, it is critical to understand that successful downstream synthesis relies on the precise chemical causality embedded in this molecule's structure.

The strategic design of this intermediate offers three distinct reactive handles:

- **The *tert*-Butyl Ester:** The bulky *tert*-butyl group provides significant steric hindrance, shielding the carbonyl from unwanted nucleophilic attack during downstream reactions. Furthermore, it is stable to basic and nucleophilic conditions but readily cleaved under acidic conditions (e.g., using Trifluoroacetic Acid, TFA) via the formation of a highly stable tertiary carbocation[2].
- **The C2 Chlorine:** Positioned adjacent to the electron-withdrawing pyridine nitrogen and the ester group, the C2 position is highly activated for Nucleophilic Aromatic Substitution (S_NAr).

This allows for mild, uncatalyzed or base-promoted amination or etherification[3].

- The C5 Chlorine: Being significantly less activated toward SNAr, the C5 position remains intact during C2 functionalization. It is primed as an ideal handle for subsequent transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

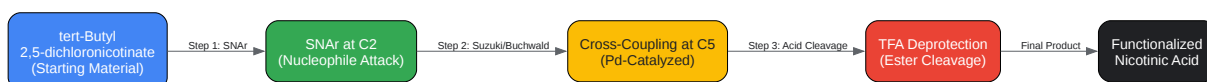
Physicochemical Properties

Before initiating any synthetic workflow, establishing the baseline physicochemical properties is critical for analytical validation. The following table summarizes the core quantitative data for the compound.

Property	Value
Chemical Name	tert-Butyl 2,5-dichloronicotinate
CAS Number	2089378-26-5[1]
Molecular Formula	C ₁₀ H ₁₁ Cl ₂ NO ₂ [1]
Molecular Weight	248.10 g/mol [5]
SMILES	CC(C)(C)OC(=O)C1=C(N=CC(=C1)Cl)Cl[6]
Purity Standard	≥97% - 98% (HPLC)[1][5]
Storage Conditions	Inert atmosphere, 2-8°C[7]

Workflow Visualization

To fully leverage the orthogonal reactivity of this compound, researchers typically follow a regioselective functionalization pathway.



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Regioselective functionalization workflow of **tert-Butyl 2,5-dichloronicotinate**.

Initial Characterization Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility in drug development, every batch of **tert-Butyl 2,5-dichloronicotinate** must undergo a self-validating analytical workflow. The following protocols detail the step-by-step methodologies for initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying structural integrity. The presence of the massive tert-butyl singlet and the two distinct aromatic protons confirms the regiochemistry.

- Step 1: Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Step 2: ¹H-NMR Acquisition: Acquire the spectrum at 400 MHz.
 - Expected Causality: The tert-butyl group will appear as a strong, highly integrated singlet (9H) around 1.6 ppm. The pyridine protons at C4 and C6 will appear as distinct singlets or doublets with small meta-coupling ($J \sim 2$ Hz) in the aromatic region (7.5 - 8.5 ppm). The lack of ortho-coupling confirms the 2,5-substitution pattern.
- Step 3: ¹³C-NMR Acquisition: Acquire the spectrum at 100 MHz.
 - Expected Causality: The ester carbonyl will appear near 163 ppm. The quaternary carbon of the tert-butyl group will appear around 83 ppm, and its methyl carbons near 28 ppm. The pyridine carbons will reflect the electron-withdrawing effects of the chlorines and nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides simultaneous confirmation of mass and preliminary purity.

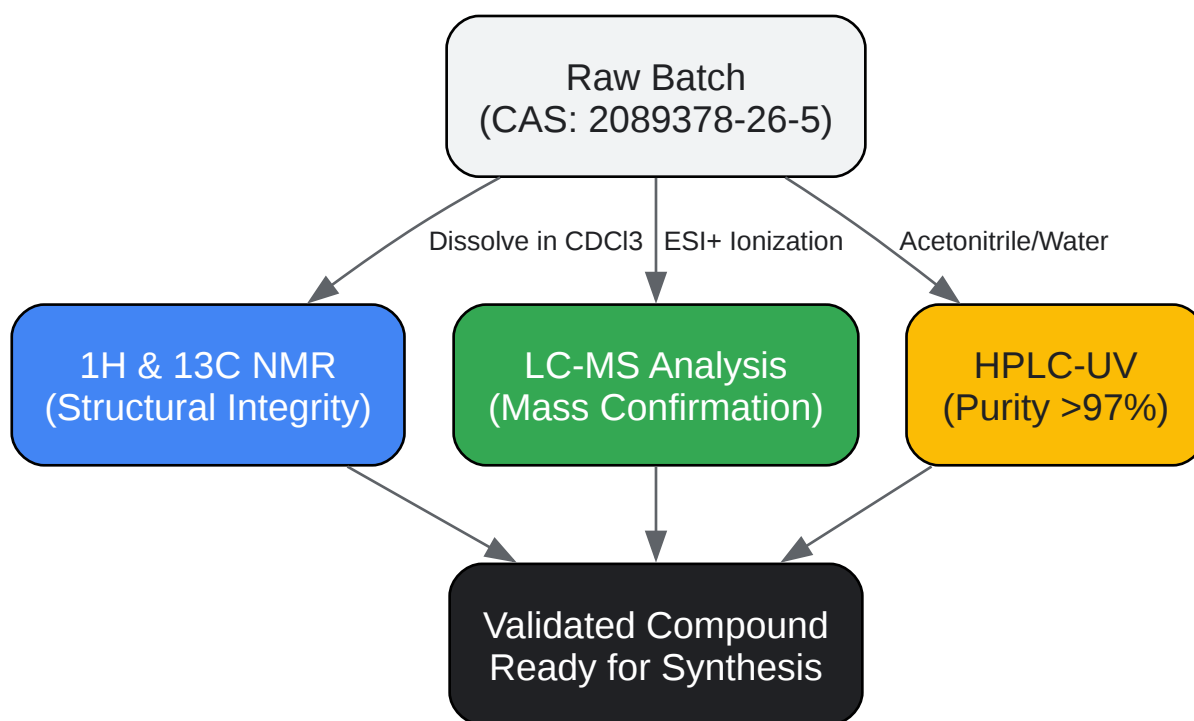
- Step 1: Mobile Phase Setup: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier enhances ionization but must be kept dilute to prevent premature tert-butyl cleavage in the source[2].

- Step 2: Sample Injection: Inject 1 μL of a 0.1 mg/mL solution (in Acetonitrile) onto a C18 reverse-phase column.
- Step 3: MS Detection (ESI+): Operate in positive Electrospray Ionization mode.
 - Expected Causality: The exact mass is ~ 247.02 . Look for the $[\text{M}+\text{H}]^+$ ion at m/z 248.0. Crucially, due to the two chlorine atoms, the isotopic pattern must show a characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks, validating the di-chlorinated state. A common in-source fragmentation peak at m/z 192.0 ($[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$) may be observed due to the loss of the isobutylene gas from the tert-butyl ester.

High-Performance Liquid Chromatography (HPLC-UV)

Quantitative purity assessment is mandatory before utilizing the building block in sensitive cross-coupling reactions.

- Step 1: Column & Conditions: Use a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 μm). Set the column temperature to 25°C.
- Step 2: UV Detection: Monitor at 254 nm, which corresponds to the strong π - π^* transition of the conjugated pyridine-ester system.
- Step 3: Gradient Run: Run a linear gradient from 10% to 90% Acetonitrile in Water over 15 minutes.
- Step 4: Integration: Integrate the main peak. A validated batch for pharmaceutical synthesis must exhibit an Area Under the Curve (AUC) of $\geq 97\%$ ^{[1][5]}.



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Self-validating analytical workflow for the initial characterization of the compound.

Conclusion

The initial characterization of **tert-Butyl 2,5-dichloronicotinate** requires a rigorous, multi-modal approach. By understanding the chemical causality behind its structural features—specifically the acid-labile steric bulk of the tert-butyl ester[2] and the differential electronic activation of the C2 and C5 chlorines[3][4]—researchers can confidently integrate this intermediate into complex synthetic pipelines. The self-validating protocols outlined above ensure that only high-fidelity batches proceed to downstream functionalization.

References

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